molecular formula C26H26N4O2S B12497444 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12497444
M. Wt: 458.6 g/mol
InChI Key: YVOZRBNAWSXOEN-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is crucial in its biological effects. The methoxyphenyl and phenylethyl groups enhance its binding affinity and specificity. The sulfanyl group can form covalent bonds with target proteins, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups that confer specific biological activities. The presence of both methoxyphenyl and phenylethyl groups enhances its binding affinity to molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O2S/c1-19-8-11-21(12-9-19)27-25(31)18-33-26-29-28-24(17-10-20-6-4-3-5-7-20)30(26)22-13-15-23(32-2)16-14-22/h3-9,11-16H,10,17-18H2,1-2H3,(H,27,31)

InChI Key

YVOZRBNAWSXOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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